molecular formula C14H12Cl2N2O B6113114 2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide

2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B6113114
M. Wt: 295.2 g/mol
InChI Key: FLLDLMSRDXLREY-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group and a methylpyridinyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 2,6-dichloroaniline with 2-chloro-6-methylpyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-N-(2-pyridinyl)acetamide
  • 2-(2,6-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide
  • 2-(2,6-dichlorophenyl)-N-(3-methylpyridin-2-yl)acetamide

Uniqueness

2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position of the pyridine ring can affect the compound’s binding affinity and selectivity towards molecular targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-4-2-7-13(17-9)18-14(19)8-10-11(15)5-3-6-12(10)16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLDLMSRDXLREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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